REACTION_CXSMILES
|
[C:1](OC(=O)C)(=[O:3])[CH3:2].[CH2:8]([O:10][CH:11]([O:16][CH2:17][CH3:18])[CH2:12][CH2:13][CH2:14][NH2:15])[CH3:9].C(=O)([O-])[O-].[K+].[K+]>C1C=CC=CC=1>[CH2:17]([O:16][CH:11]([O:10][CH2:8][CH3:9])[CH2:12][CH2:13][CH2:14][NH:15][C:1](=[O:3])[CH3:2])[CH3:18] |f:2.3.4|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCCN)OCC
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 15 min.
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness
|
Type
|
ADDITION
|
Details
|
The residual oil is treated with vegetable charcoal in 300 ml of diethyl ether
|
Type
|
FILTRATION
|
Details
|
after filtration and evaporation of the filtrate in vacuo, 37.3 g of oily product
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CCCNC(C)=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |